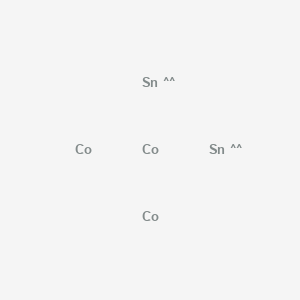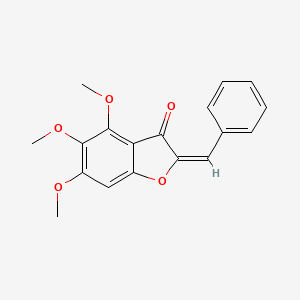
(1,1'-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, and several functional groups, including carboxamide, chloro, and hydroxy groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated biphenyl with a boronic acid derivative in the presence of a palladium catalyst. The subsequent introduction of the carboxamide group can be achieved through an amidation reaction using appropriate amines and coupling agents. The chlorination and hydroxylation steps are usually carried out using chlorinating agents like thionyl chloride and hydroxylating agents such as sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its functional groups that can interact with biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural features allow for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the chloro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxamide group can also interact with nucleophiles in biological systems, further influencing its activity.
類似化合物との比較
Similar Compounds
- (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,4-dichlorophenyl)-2-hydroxy-
- (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-3-hydroxy-
Uniqueness
The unique combination of functional groups in (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy- distinguishes it from similar compounds. The specific positions of the chloro and hydroxy groups contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
5607-54-5 |
|---|---|
分子式 |
C19H12Cl3NO2 |
分子量 |
392.7 g/mol |
IUPAC名 |
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C19H12Cl3NO2/c20-12-6-7-16(22)17(10-12)23-19(25)15-9-13(21)8-14(18(15)24)11-4-2-1-3-5-11/h1-10,24H,(H,23,25) |
InChIキー |
FKVKFDAQFBMENN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


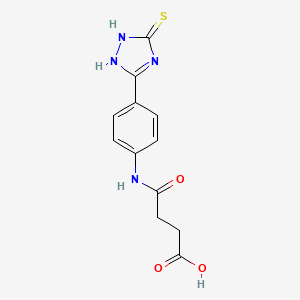

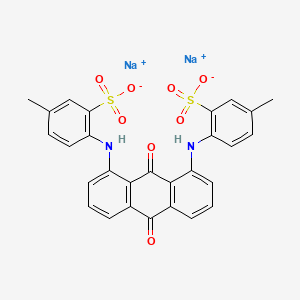

![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)
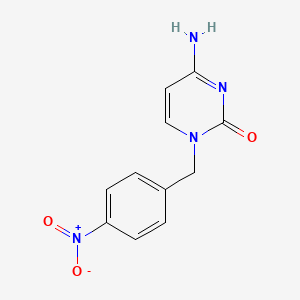
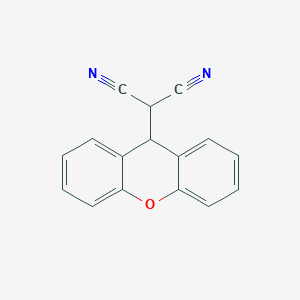
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)

![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)
